7-Iodo-2',3'-dideoxy-7-deazaadenosine
Overview
Description
7-Iodo-2’,3’-dideoxy-7-deazaadenosine is a dideoxynucleoside that is primarily used in DNA synthesis and sequencing reactions . This compound is a modified form of adenosine, where the ribose sugar is replaced with a deoxyribose sugar, and the adenine base is substituted with a 7-deazaadenine structure containing an iodine atom at the 7-position .
Mechanism of Action
Target of Action
It is classified as a dideoxynucleoside , which are typically incorporated into the growing DNA chain during replication and cause premature termination .
Mode of Action
As a dideoxynucleoside, 7-Iodo-2’,3’-dideoxy-7-deazaadenosine can be incorporated into the DNA during synthesis . Once incorporated, it causes premature termination of the DNA chain . This is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of a phosphodiester bond between nucleotides .
Biochemical Pathways
As a dideoxynucleoside, it is likely to interfere with dna replication, which could affect various cellular processes, including cell division and protein synthesis .
Result of Action
Given its classification as a dideoxynucleoside, it can be inferred that its incorporation into the dna chain during replication could lead to premature termination, potentially resulting in cell death .
Biochemical Analysis
Biochemical Properties
7-Iodo-2’,3’-dideoxy-7-deazaadenosine is a modified form of adenosine which inhibits viral replication by inhibiting the activity of reverse transcriptase . It has also been shown to inhibit DNA synthesis in cells by blocking the incorporation of dCTP into DNA .
Cellular Effects
The cellular effects of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine are primarily due to its ability to inhibit DNA synthesis. By blocking the incorporation of dCTP into DNA, it can halt the replication of DNA, thereby inhibiting the proliferation of cells .
Molecular Mechanism
The molecular mechanism of action of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine involves the inhibition of the enzyme reverse transcriptase. This enzyme is crucial for the replication of viral DNA. By inhibiting this enzyme, 7-Iodo-2’,3’-dideoxy-7-deazaadenosine prevents the replication of the virus, thereby inhibiting its proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine typically involves the iodination of 2’,3’-dideoxy-7-deazaadenosine. The reaction conditions often include the use of iodine or iodinating agents under controlled conditions to ensure selective iodination at the 7-position . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2’,3’-dideoxy-7-deazaadenosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-amino-2’,3’-dideoxy-7-deazaadenosine .
Scientific Research Applications
7-Iodo-2’,3’-dideoxy-7-deazaadenosine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the iodine atom at the 7-position and is used as an antiviral agent.
7-Deazaadenosine: Contains a deaza modification but retains the ribose sugar.
7-Iodo-2’,3’-dideoxyadenosine: Similar structure but without the deaza modification.
Uniqueness
7-Iodo-2’,3’-dideoxy-7-deazaadenosine is unique due to its combination of deoxyribose sugar, deaza modification, and iodine substitution. This unique structure enhances its stability and specificity in DNA synthesis and sequencing reactions, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[(2S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)/t6-,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWDZXBBPSXGY-POYBYMJQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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